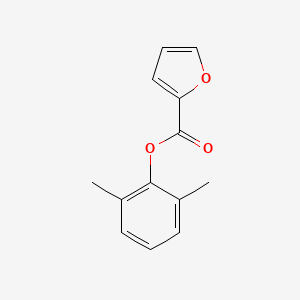

2,6-dimethylphenyl 2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis AnalysisThe synthesis of similar compounds often involves complex reactions, including Michael reactions on chromone derivatives with dimethyl 1,3-acetonedicarboxylate to produce functionalized benzophenones and hydroxybenzoylfuroates (Terzidis et al., 2008). These processes highlight the intricate steps possibly involved in synthesizing compounds like “2,6-dimethylphenyl 2-furoate.”

Molecular Structure AnalysisStructural determinations, often involving X-ray crystallography or NMR spectroscopy, are crucial for understanding the molecular framework of chemical compounds. For example, studies on 2,3-dimethylene-2,3-dihydrothiophene have confirmed structures through deuterium labeling (Peng et al., 1992). Such techniques could similarly elucidate the molecular structure of “2,6-dimethylphenyl 2-furoate.”

Chemical Reactions and Properties

Chemical reactions involving furoates often lead to interesting properties and potential applications. For instance, the palladium-catalysed direct arylation of methyl 2-furoate with aryl bromides, studied by Fu and Doucet (2011), showcases the reactivity of furoates under specific conditions (Fu & Doucet, 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are often determined experimentally. Research on related compounds can provide insights into the methodologies for assessing these properties, though specific data on “2,6-dimethylphenyl 2-furoate” was not found in the literature reviewed.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other substances, are essential for understanding a compound's potential uses and safety considerations. Studies, such as those on the oxidative phenol coupling reaction facilitated by the phenoxonium cation, offer a glimpse into the complex chemical behaviors that might be relevant to “2,6-dimethylphenyl 2-furoate” (Baesjou et al., 1997).

Applications De Recherche Scientifique

Polymer Science and Materials Engineering

Copolyesters containing bio-based furanic units, including derivatives like 2,6-dimethylphenyl 2-furoate, have been synthesized through melt-polycondensation. These materials exhibit good thermal stability and present a sustainable alternative to traditional petroleum-based polymers, indicating their potential for use in eco-friendly packaging and materials engineering (Abid et al., 2008).

Organic Synthesis and Chemistry

Environmental Science and Biodegradation

Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacterial strains such as Mycobacterium neoaurum demonstrates the potential of microbial processes to remediate environments contaminated by plastic waste. These studies are pivotal in addressing pollution problems and proposing biological methods for the detoxification and decomposition of hazardous substances (Ji et al., 2019).

Catalysis and Chemical Transformations

The use of 2,6-dimethylphenol derivatives in catalytic processes for the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) showcases the role of these compounds in green chemistry. The application of water-soluble copper complexes as catalysts in the polymerization process emphasizes the move towards more sustainable and environmentally friendly chemical syntheses (Saito et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,6-dimethylphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9-5-3-6-10(2)12(9)16-13(14)11-7-4-8-15-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLMWSOQFNEZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl furan-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)